REACTION_CXSMILES
|
[O:1]1CCC[CH2:3][CH:2]1[O:7]CCCC#CCCCCC.[Ni:18]>C(O)C>[C:2]([O-:7])(=[O:1])[CH3:3].[Ni+2:18].[C:2]([O-:7])(=[O:1])[CH3:3] |f:3.4.5|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
|
Smiles
|
C(C)(=O)[O-].[Ni+2].C(C)(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75 mg |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |